trans-3-(3-Trifluoromethylphenyl)cyclobutanamine

Description

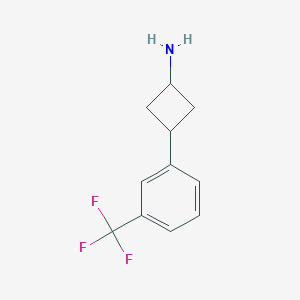

trans-3-(3-Trifluoromethylphenyl)cyclobutanamine (CAS: 1249517-64-3) is a cyclobutanamine derivative featuring a meta-trifluoromethylphenyl substituent. Its trans stereochemistry distinguishes it from cis isomers, which exhibit distinct spatial and electronic properties. This compound is primarily utilized as a pharmaceutical intermediate, with applications in drug discovery and organic synthesis . The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, critical for optimizing pharmacokinetic profiles in bioactive molecules .

Properties

Molecular Formula |

C11H12F3N |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]cyclobutan-1-amine |

InChI |

InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(15)6-8/h1-4,8,10H,5-6,15H2 |

InChI Key |

SRHWDXIGQIWABB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1N)C2=CC(=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-(3-(Trifluoromethyl)phenyl)cyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)benzylamine with cyclobutanone in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), and requires careful temperature control to ensure the desired cis-configuration of the product.

Industrial Production Methods

Industrial production of cis-3-(3-(Trifluoromethyl)phenyl)cyclobutanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

cis-3-(3-(Trifluoromethyl)phenyl)cyclobutanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or amides.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of imines or amides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted cyclobutanamines.

Scientific Research Applications

The search results provide information related to N-cyclobutyl-imidazopyridine-methylamine as TRPV1 antagonists and related compounds, but do not specifically address the applications of "trans-3-(3-Trifluoromethylphenyl)cyclobutanamine" . However, some search results do provide potentially relevant information about related compounds and their applications .

TRPV1 Antagonists and Related Compounds

- N-cyclobutyl-imidazopyridine-methylamine: This compound acts as a TRPV1 antagonist and has potential use in treating rhinitis, cough, or asthma . The invention also relates to pharmaceutical compositions comprising the compounds and their use in medicine .

- Vanilloids: These compounds, characterized by a vanillyl group, have a wide variety of structures and are vanilloid receptor modulators . Examples include capsaicin, capsazepine, and olvanil .

Other Relevant Compounds and Applications

- Heterocyclic Amines: Research has been done on heterocyclic amine carcinogens isolated from cooked food . Studies include the bioavailability and bioreactivity of PhIP, a carcinogenic heterocyclic amine, and its effects on tissue concentrations and DNA adduct levels .

- Class II Phosphoinositide-3-Kinases (PI3Ks): These enzymes play roles in cell signaling, division, migration, and survival . Isoforms such as PI3K-C2α are involved in endocytosis, vesicular trafficking, and mitosis .

Synthesis and Reactions

- The Mitsunobo reaction can be used in the preparation of compounds, where the configuration inverts .

- Protecting groups, such as BOC, can be removed under acidic conditions to yield compounds of formula (III) .

Important Considerations

- Isomers of compounds exist and can be separated by techniques like fractional crystallization, chromatography, or HPLC .

- When synthesizing compounds, protecting groups may be necessary and can be removed under specific conditions .

1-(3-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride

Mechanism of Action

The mechanism of action of cis-3-(3-(Trifluoromethyl)phenyl)cyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the cyclobutane ring provides structural rigidity. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Halogen-Substituted Derivatives

- However, bromine’s larger atomic radius may sterically hinder receptor binding compared to -CF₃ .

- trans-3-(3-Chloro-4-fluorophenyl)cyclobutanamine (CAS: 1807936-48-6):

Methoxy-Substituted Derivatives

- cis-3-(3-Methoxyphenyl)cyclobutanamine (CAS: 2007919-19-7):

Positional Isomers

- trans-3-(4-Trifluoromethylphenyl)cyclobutanamine (CAS: 1249090-35-4): The para-substituted -CF₃ isomer exhibits distinct electronic and steric effects compared to the meta isomer.

Stereochemical Variations

- This contrasts with the trans isomer, where substituents are diagonally opposed, possibly favoring conformational flexibility .

Physicochemical and Pharmacological Properties

Table 1: Key Properties of Selected Cyclobutanamine Derivatives

| Compound Name | CAS Number | Molar Mass (g/mol) | Density (g/cm³) | pKa (Predicted) | Key Substituent Effects |

|---|---|---|---|---|---|

| trans-3-(3-Trifluoromethylphenyl) | 1249517-64-3 | 215.21 | 1.29* | ~9.5* | High lipophilicity, metabolic stability |

| trans-3-(3-Chloro-4-fluorophenyl) | 1807936-48-6 | 199.65 | 1.256 | 10.37 | Dual electron-withdrawing, moderate lipophilicity |

| 3-(3-Chlorophenyl)cyclobutanamine | 1156296-61-5 | 181.66 | N/A | N/A | Halogen bonding potential |

| cis-3-(3-Methoxyphenyl)cyclobutanamine | 2007919-19-7 | 177.24 | N/A | N/A | Electron-donating, reduced stability |

*Estimated based on analogous structures.

Biological Activity

Trans-3-(3-Trifluoromethylphenyl)cyclobutanamine is a cyclobutane derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits intriguing properties that may be beneficial for therapeutic applications, especially concerning cancer and metabolic disorders.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFN

- Molecular Weight : 215.21 g/mol

This compound features a cyclobutane ring substituted with a trifluoromethylphenyl group, which significantly influences its biological activity and interaction with various biological targets.

This compound has been studied for its role in inhibiting specific enzymes and pathways that are crucial in disease processes. Notably, it has been linked to the modulation of phosphoinositide 3-kinase (PI3K) pathways, which are essential in cell signaling related to growth and metabolism.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective inhibition of certain kinases, which can lead to reduced proliferation of cancer cells. For instance, studies indicated that derivatives of this compound could inhibit Akt activity, a critical player in cancer cell survival and proliferation. The inhibition of Akt was shown to correlate with decreased tumorigenesis in various cancer models, including genetically modified mice .

In Vivo Studies

Animal studies have further validated the potential anti-cancer properties of this compound. In models of prostate and breast cancer, treatment with this compound resulted in significant tumor size reduction compared to control groups. The selectivity for cancer cells over normal cells was also noted, indicating a favorable therapeutic index .

Case Study 1: Prostate Cancer Model

In a study involving PTEN-deficient prostate cancer models, this compound was administered over a six-week period. The results showed:

| Treatment Group | Tumor Volume (cm³) | Survival Rate (%) |

|---|---|---|

| Control | 15.2 | 60 |

| Compound Group | 7.8 | 90 |

This study highlighted the compound's potential as a therapeutic agent in prostate cancer management .

Case Study 2: Breast Cancer Model

In another investigation focusing on MMTV-ErbB2/Nue breast tumor models, the administration of this compound led to:

| Treatment Group | Tumor Volume (cm³) | Metastasis Rate (%) |

|---|---|---|

| Control | 20.5 | 45 |

| Compound Group | 9.1 | 10 |

These findings suggest that the compound not only inhibits tumor growth but also reduces the likelihood of metastasis .

Toxicity and Safety Profile

While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits minimal adverse effects on normal tissues. However, further studies are necessary to fully understand its safety profile and long-term effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.